N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
CAS No.: 1170525-86-6
Cat. No.: VC11987796
Molecular Formula: C16H19N5O4S
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170525-86-6 |
|---|---|
| Molecular Formula | C16H19N5O4S |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 6-acetyl-2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C16H19N5O4S/c1-8(22)21-5-4-9-11(7-21)26-16(12(9)13(17)23)18-14(24)10-6-20(2)19-15(10)25-3/h6H,4-5,7H2,1-3H3,(H2,17,23)(H,18,24) |
| Standard InChI Key | HFPBBKXUEHSXPD-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN(N=C3OC)C |
| Canonical SMILES | CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CN(N=C3OC)C |
Introduction
Structural and Chemical Characteristics
Core Architecture and Functional Groups
The compound features a thieno[2,3-c]pyridine core, a bicyclic system comprising a thiophene ring fused to a pyridine ring. Key substituents include:
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A 6-acetyl group () at position 6 of the thienopyridine ring.
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A 3-carbamoyl group () at position 3.
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A 3-methoxy-1-methylpyrazole-4-carboxamide moiety linked via an amide bond at position 2 .
These groups contribute to its polarity, hydrogen-bonding capacity, and metabolic stability. The methoxy and methyl groups on the pyrazole ring enhance lipophilicity, potentially improving membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 377.4 g/mol | |
| CAS Number | 1170525-86-6 |
Synthesis and Reactivity
Multi-Step Synthetic Pathways
The synthesis involves sequential amidation and cyclization reactions. As detailed by VulcanChem, the process typically includes:
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Amide Bond Formation: Coupling the thienopyridine core with the pyrazole-carboxamide moiety using activating agents like () and () .
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Functional Group Introduction: Acetylation at position 6 and carbamoylation at position 3 under controlled conditions to avoid side reactions.
Reaction yields depend critically on solvent choice (e.g., DMF or DCM), temperature (often 0–25°C), and stoichiometric ratios .
Derivative Synthesis
The compound’s carboxamide and acetyl groups serve as handles for further functionalization. For instance:
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The acetyl group can undergo nucleophilic substitution or reduction.
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The carbamoyl group permits urea or thiourea derivatization .
Biological Activities and Mechanisms
Antibacterial Properties
Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 16–32 µg/mL. The thiophene ring and carboxamide group are hypothesized to disrupt bacterial cell wall synthesis or enzyme function .
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) | Source |
|---|---|---|
| MCF-7 (Breast) | 8.2 | |
| HCT-116 (Colon) | 11.7 |
Pharmacological and Pharmacokinetic Profile
Absorption and Metabolism
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Lipophilicity: Calculated logP of 2.1 suggests moderate oral bioavailability.
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Metabolic Stability: In vitro liver microsome assays show a half-life of 45 minutes, primarily via cytochrome P450-mediated oxidation.
Toxicity Considerations
Acute toxicity studies in rodents report an LD > 500 mg/kg, indicating a favorable safety margin. Chronic toxicity data remain unavailable.
Future Directions and Applications
Therapeutic Optimization
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Prodrug Development: Esterification of the carboxamide to improve bioavailability.
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Targeted Delivery: Nanoparticle encapsulation to enhance tumor accumulation.
Expanded Biological Screening
Ongoing research is exploring antiviral (e.g., SARS-CoV-2 protease inhibition) and anti-inflammatory applications .
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